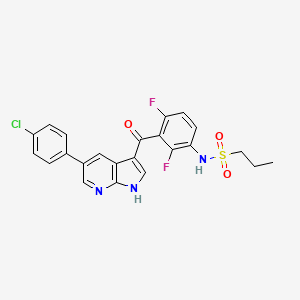
Vemurafénib
Vue d'ensemble
Description
Le vémurafénib est un inhibiteur de la kinase BRAF à faible poids moléculaire, disponible par voie orale, ciblant spécifiquement la mutation BRAF V600E. Il est principalement utilisé dans le traitement du mélanome à un stade avancé et de la maladie d’Erdheim-Chester. Le vémurafénib a été développé par Plexxikon et commercialisé sous le nom de marque Zelboraf .
Applications De Recherche Scientifique
Vemurafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat metastatic melanoma and Erdheim-Chester Disease by inhibiting the BRAF V600E mutation. In biology, vemurafenib is used to study the RAS-RAF-MEK-ERK signaling pathway and its role in cell proliferation and apoptosis. In chemistry, the compound is used to investigate the structure-activity relationship of kinase inhibitors. Industrially, vemurafenib is employed in the development of novel drug formulations and delivery systems .
Mécanisme D'action
Le vémurafénib exerce ses effets en inhibant de manière compétitive le domaine de liaison à l’ATP de la kinase BRAF mutante. Cette inhibition bloque la signalisation en aval de la voie RAS-RAF-MEK-ERK, qui est responsable de la prolifération et de la survie cellulaires. En ciblant la mutation BRAF V600E, le vémurafénib induit la mort cellulaire programmée (apoptose) dans les cellules de mélanome, inhibant ainsi la croissance tumorale .
Composés Similaires :
- Dabraféninb
- Trametinib
- Sorafénib
- Ipilimumab
Comparaison : Le vémurafénib est unique en raison de sa haute spécificité pour la mutation BRAF V600E, ce qui le rend particulièrement efficace dans le traitement des patients atteints de mélanome présentant cette mutation. Par rapport à d’autres inhibiteurs de BRAF comme le dabraféninb et le trametinib, le vémurafénib a montré une efficacité plus élevée dans l’inhibition de la phosphorylation de l’ERK et de la prolifération cellulaire dans les lignées cellulaires mutantes de BRAF. De plus, le vémurafénib a une demi-vie plus longue et un profil pharmacocinétique meilleur que les autres composés similaires .
Safety and Hazards
Orientations Futures
Refining the use of BRAF and MEK inhibitors in less common tumor types (and for non-V600 mutations) and delaying the development of resistance remain pertinent future considerations in treating BRAF-mutated cancers . Further investigations are required to clarify the relationship between plasma vemurafenib concentrations and response .
Analyse Biochimique
Biochemical Properties
Vemurafenib functions as a competitive inhibitor of the BRAF kinase, particularly the V600E mutant form. It binds to the ATP-binding domain of the mutant BRAF, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling proteins such as MEK and ERK, which are involved in cell proliferation and survival. Vemurafenib interacts with several biomolecules, including the BRAF kinase, MEK, and ERK, disrupting the MAPK/ERK signaling pathway .
Cellular Effects
Vemurafenib exerts its effects on various cell types, particularly melanoma cells harboring the BRAF V600E mutation. It inhibits cell proliferation and induces apoptosis in these cells by blocking the MAPK/ERK signaling pathway. Additionally, vemurafenib has been shown to affect gene expression and cellular metabolism, leading to reduced cell viability and increased cell death. In some cases, vemurafenib can cause paradoxical activation of the MAPK/ERK pathway in normal cells, leading to adverse effects .
Molecular Mechanism
The molecular mechanism of vemurafenib involves its binding to the ATP-binding site of the BRAF V600E kinase. This binding inhibits the kinase activity of BRAF, preventing the phosphorylation of MEK and subsequent activation of ERK. By blocking this signaling cascade, vemurafenib effectively reduces cell proliferation and induces apoptosis in melanoma cells. Additionally, vemurafenib can lead to the reactivation of the MAPK pathway through alternative mechanisms, contributing to drug resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vemurafenib have been observed to change over time. Initially, vemurafenib effectively inhibits cell proliferation and induces apoptosis in melanoma cells. Over prolonged treatment periods, some cells develop resistance to vemurafenib, leading to reduced efficacy. This resistance is often associated with the reactivation of the MAPK/ERK pathway through alternative signaling mechanisms. Additionally, vemurafenib has been shown to be stable under laboratory conditions, with minimal degradation over time .
Dosage Effects in Animal Models
In animal models, the effects of vemurafenib vary with different dosages. At therapeutic doses, vemurafenib effectively inhibits tumor growth and induces apoptosis in BRAF V600E mutant melanoma cells. At higher doses, vemurafenib can cause toxic effects, including hepatotoxicity and skin lesions. The therapeutic window for vemurafenib is relatively narrow, and careful dose optimization is required to balance efficacy and toxicity .
Metabolic Pathways
Vemurafenib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The metabolites of vemurafenib account for a small percentage of the total drug in plasma, with the parent compound making up the majority. Vemurafenib also interacts with other metabolic pathways, including those involving lipid metabolism and mitochondrial function. These interactions can influence the drug’s efficacy and contribute to the development of resistance .
Transport and Distribution
Vemurafenib is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, including serum albumin and alpha-1 acid glycoprotein. Vemurafenib is also a substrate for drug transporters such as P-glycoprotein and breast cancer resistance protein, which can limit its distribution to certain tissues, including the central nervous system. The drug’s distribution is influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of vemurafenib is primarily in the cytoplasm, where it interacts with the BRAF kinase. Vemurafenib’s activity is influenced by its localization, as it needs to be in proximity to its target, the BRAF V600E kinase, to exert its inhibitory effects. Additionally, vemurafenib can affect the localization of other proteins involved in the MAPK/ERK signaling pathway, contributing to its overall efficacy and potential resistance mechanisms .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le vémurafénib est synthétisé par un processus en plusieurs étapes impliquant la condensation du chlorure de 5-(4-chlorophényl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyle avec le 2,4-difluoro-3-formylphénylpropane-1-sulfonamide. La réaction est généralement réalisée en présence d’hydroxyde de potassium et de méthanol .
Méthodes de Production Industrielle : La production industrielle du vémurafénib implique l’utilisation de procédés de coprécipitation contrôlés par solvant pour créer une dispersion solide amorphe. Cette méthode améliore la solubilité et la biodisponibilité du composé. Le procédé KinetiSol, qui utilise un cisaillement élevé pour traiter rapidement les dispersions solides amorphes, est également employé pour produire du vémurafénib avec des performances pharmacocinétiques améliorées .
Analyse Des Réactions Chimiques
Types de Réactions : Le vémurafénib subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il est un substrat et un inducteur du cytochrome P450 (CYP) 3A4, un inhibiteur modéré du CYP1A2, et à la fois un substrat et un inhibiteur des transporteurs d’efflux de médicaments P-glycoprotéine et protéine de résistance au cancer du sein .
Réactifs et Conditions Courants : Les réactifs courants utilisés dans la synthèse et les réactions du vémurafénib comprennent l’hydroxyde de potassium, le méthanol et le diméthylacétamide. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés .
Produits Principaux : Les principaux produits formés à partir des réactions du vémurafénib comprennent ses métabolites, qui sont principalement excrétés par voie hépatique. Les interactions du composé avec diverses enzymes et transporteurs entraînent la formation de plusieurs métabolites qui sont ensuite traités et éliminés de l’organisme .
4. Applications de la Recherche Scientifique
Le vémurafénib a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, il est utilisé pour traiter le mélanome métastatique et la maladie d’Erdheim-Chester en inhibant la mutation BRAF V600E. En biologie, le vémurafénib est utilisé pour étudier la voie de signalisation RAS-RAF-MEK-ERK et son rôle dans la prolifération cellulaire et l’apoptose. En chimie, le composé est utilisé pour étudier la relation structure-activité des inhibiteurs de kinases. Sur le plan industriel, le vémurafénib est utilisé dans le développement de nouvelles formulations et systèmes d’administration de médicaments .
Comparaison Avec Des Composés Similaires
- Dabrafenib
- Trametinib
- Sorafenib
- Ipilimumab
Comparison: Vemurafenib is unique in its high specificity for the BRAF V600E mutation, making it particularly effective in treating melanoma patients with this mutation. Compared to other BRAF inhibitors like dabrafenib and trametinib, vemurafenib has shown higher efficacy in inhibiting ERK phosphorylation and cell proliferation in BRAF-mutant cell lines. Additionally, vemurafenib has a longer half-life and better pharmacokinetic profile compared to other similar compounds .
Propriétés
IUPAC Name |
N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBXXGIAQBQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238710 | |
| Record name | Vemurafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL, Practically insoluble in aqueous media | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vemurafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E. | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vemurafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
918504-65-1 | |
| Record name | Vemurafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vemurafenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vemurafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VEMURAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207SMY3FQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vemurafenib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
272°C | |
| Record name | Vemurafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

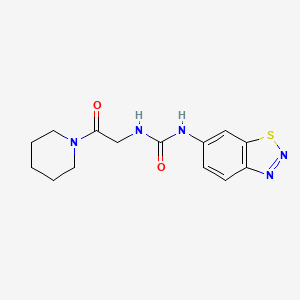
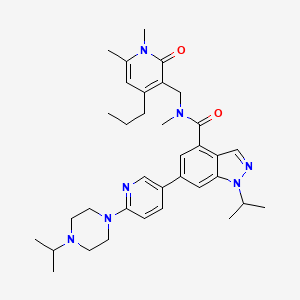
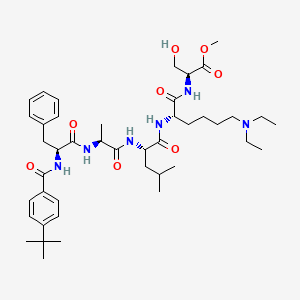
![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)
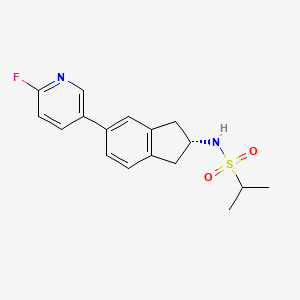
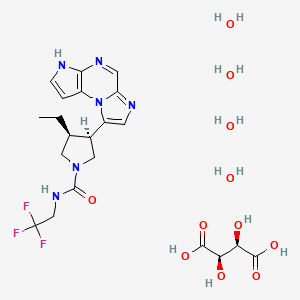
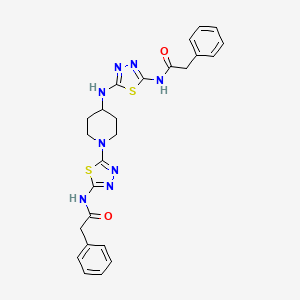
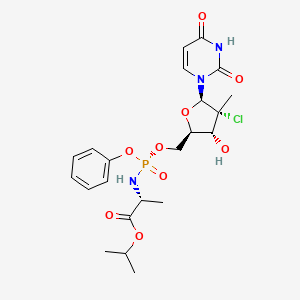
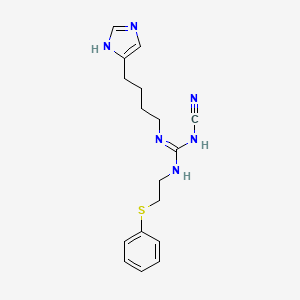
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)
